(1S,2S)-2-(aminomethyl)cyclopentan-1-ol (1S,2S)-2-(aminomethyl)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1867064-51-4
VCID: VC0109646
InChI: InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
SMILES: C1CC(C(C1)O)CN
Molecular Formula: C₆H₁₃NO
Molecular Weight: 115.17

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol

CAS No.: 1867064-51-4

Cat. No.: VC0109646

Molecular Formula: C₆H₁₃NO

Molecular Weight: 115.17

* For research use only. Not for human or veterinary use.

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol - 1867064-51-4

Specification

CAS No. 1867064-51-4
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17
IUPAC Name (1S,2S)-2-(aminomethyl)cyclopentan-1-ol
Standard InChI InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
SMILES C1CC(C(C1)O)CN

Introduction

Basic Properties and Structural Characteristics

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol is an organic compound with the molecular formula C6H13NO and a molecular weight of approximately 115.17 g/mol. It is identified by the CAS number 1867064-51-4 and is registered in the PubChem database with the compound ID 2725083. The compound features a cyclopentane ring with an aminomethyl group (-CH2NH2) attached to the second carbon and a hydroxyl group (-OH) at the first carbon position.

The stereochemical designation (1S,2S) indicates that both the hydroxyl group at C1 and the aminomethyl group at C2 have specific spatial orientations, with both substituents positioned on the same side of the cyclopentane ring plane (cis configuration). This specific stereochemistry contributes significantly to the compound's biological activity and chemical reactivity.

Chemical Identifiers and Properties

PropertyValueSource
Chemical FormulaC6H13NO
Molecular Weight115.17 g/mol
CAS Number1867064-51-4
Standard InChIInChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
SMILES NotationC1CC(C(C1)O)CN
Isomeric SMILESC1CC@HCN
Purity (Commercial)97%

It should be noted that some literature sources refer to this compound with varying stereochemical designations, including (1R,2S)-2-(aminomethyl)cyclopentan-1-ol . This underscores the importance of careful attention to stereochemical nomenclature when working with this compound.

Structural Features and Physicochemical Properties

Molecular Structure

The structural backbone of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol consists of a five-membered cyclopentane ring. The presence of both amine and hydroxyl functional groups provides the compound with distinctive chemical characteristics:

  • Enhanced solubility in polar solvents due to hydrogen bonding capabilities

  • Ability to form salts, including the hydrochloride salt form (available commercially)

  • Dual functionality as both a hydrogen bond donor and acceptor

  • Nucleophilic properties attributed to the amine group

  • Enhanced reactivity due to the hydroxyl group

Stereochemistry

The stereochemical configuration of this compound is particularly significant for its applications in synthetic chemistry. The (1S,2S) designation indicates that:

  • The hydroxyl group at C1 is in the S configuration

  • The aminomethyl substituent at C2 is also in the S configuration

  • Both functional groups are oriented on the same side of the ring (cis relationship)

This specific spatial arrangement contributes to the compound's chiral properties, making it valuable for the synthesis of enantiomerically pure compounds required in pharmaceutical applications.

Synthesis Methods

The synthesis of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol can be accomplished through several approaches, each with specific advantages for different applications.

Laboratory Scale Synthesis

Several synthetic routes have been developed for laboratory preparation of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol:

Reductive Amination

One common approach involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by stereoselective reduction. This method typically employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine with controlled stereochemistry.

Stereoselective Transformations

Starting from cyclopentene derivatives, stereoselective functionalization can be employed to introduce both the hydroxyl and aminomethyl groups with the desired spatial orientation. This approach often involves catalytic hydrogenation steps with specialized catalysts to control stereoselectivity.

Industrial Production Methods

In industrial settings, the production of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol frequently involves:

  • Catalytic hydrogenation of cyclopentene in the presence of an aminomethylating agent

  • Scale-up of laboratory procedures with modifications to enhance efficiency and yield

  • Use of flow chemistry methodologies for continuous production

The commercial availability of this compound with 97% purity indicates established industrial production methods, though detailed procedures are often proprietary.

Chemical Reactivity

Reaction Patterns

The dual functionality of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol enables participation in various chemical reactions:

Hydroxyl Group Reactions

The hydroxyl group can undergo typical alcohol reactions:

  • Oxidation to form ketone derivatives

  • Esterification with carboxylic acids or acid chlorides

  • Etherification under appropriate conditions

  • Protection/deprotection chemistry for selective functionalization

Amine Group Reactions

The primary amine functionality participates in:

  • Nucleophilic substitution reactions

  • Amide formation with acid chlorides or anhydrides

  • Reductive amination with carbonyl compounds

  • Salt formation with acids, as evidenced by the commercially available hydrochloride salt

Application in Synthetic Pathways

As a bifunctional building block, (1S,2S)-2-(aminomethyl)cyclopentan-1-ol serves as a valuable intermediate in multistep synthetic routes, particularly for:

  • Construction of complex cyclic and heterocyclic compounds

  • Synthesis of chiral ligands for asymmetric catalysis

  • Preparation of pharmaceutical intermediates requiring specific stereochemistry

Biological Activities and Research Findings

Neuropharmacological Effects

Research indicates that (1S,2S)-2-(aminomethyl)cyclopentan-1-ol may exhibit significant biological activities, particularly in neuropharmacology. Studies suggest potential interactions with neurotransmitter systems, indicating possible neuroprotective and anxiolytic properties.

Neuroprotective Properties

Experimental evidence suggests that the compound can reduce neuronal cell death in excitotoxicity models. This neuroprotective effect may be attributed to:

  • Modulation of excitatory amino acid receptors

  • Interaction with cellular signaling pathways involved in neuronal survival

  • Potential antioxidant properties related to the hydroxyl functionality

Anxiolytic Effects

Studies using behavioral models have demonstrated that (1S,2S)-2-(aminomethyl)cyclopentan-1-ol may exhibit anxiolytic properties. In elevated plus maze tests, increased time spent in open arms by treated subjects indicates reduced anxiety levels, suggesting potential applications in anxiety disorder research.

Structure-Activity Relationships

The specific stereochemistry of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol appears critical for its biological activities. The cis orientation of the hydroxyl and aminomethyl groups likely facilitates specific interactions with biological targets, distinguishing it from stereoisomers with different spatial arrangements.

Comparative Analysis with Related Compounds

To better understand the distinctive properties of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol, a comparison with structurally related compounds provides valuable context:

CompoundMolecular FormulaKey FeaturesDistinctive Properties
CyclopentanolC5H10OSimple cyclic alcohol; lacks amine functionalityLess functional diversity; limited application in complex synthesis
CyclopentylamineC5H11NCyclic amine; no hydroxyl group presentLacks hydrogen bonding capacity of hydroxyl group; different reactivity profile
2-MethylcyclopentanolC6H12OMethyl-substituted; differs in substituent positionNon-reactive methyl group instead of aminomethyl; fewer synthetic applications
Trans-2-Amino-cyclopentanolC5H11NODifferent stereochemistry; potential for varied activityDifferent spatial arrangement affects biological activity and reaction selectivity

This comparison highlights the unique combination of functional groups and stereochemical configuration that makes (1S,2S)-2-(aminomethyl)cyclopentan-1-ol particularly valuable for various applications.

Future Research Directions

Synthetic Methodology Development

Future research may focus on:

  • Development of more efficient asymmetric synthesis routes

  • Exploration of enzymatic methods for stereoselective production

  • Design of continuous flow processes for scalable manufacturing

Medicinal Chemistry Applications

The promising biological activities of (1S,2S)-2-(aminomethyl)cyclopentan-1-ol suggest several research directions:

  • Further investigation of neuropharmacological properties

  • Development of derivatives with enhanced potency or selectivity

  • Exploration of potential applications in neurodegenerative disease therapies

Material Science Applications

The bifunctional nature of the compound may offer opportunities in:

  • Polymer chemistry as a specialized monomer

  • Development of chiral catalysts for asymmetric synthesis

  • Creation of specialized materials with defined stereochemical properties

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